1-Allyloxy-2-fluoro-4-nitro-benzene
Description
1-Allyloxy-2-fluoro-4-nitrobenzene is a nitroaromatic compound featuring an allyloxy group (-OCH2CH=CH2) at position 1, a fluorine atom at position 2, and a nitro group (-NO2) at position 4 on the benzene ring. Key characteristics include:
- Molecular formula: C9H8FNO3 (estimated).
- Molecular weight: ~197.17 g/mol (calculated by substituting chlorine with fluorine in 1-(allyloxy)-4-chloro-2-nitrobenzene (C9H8ClNO3, MW 213.62) ).
- Key functional groups: The allyloxy group introduces electron-donating effects, while fluorine and nitro groups are electron-withdrawing, creating a polarized aromatic system.
This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s metabolic stability and the nitro group’s reactivity in reduction or substitution reactions .
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-fluoro-4-nitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h2-4,6H,1,5H2 |
InChI Key |
QAWJMEGFJCMWSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Allyloxy-2-fluoro-4-nitrobenzene with five analogues, highlighting molecular formulas, substituents, synthesis yields, and hazards:
*Estimated properties based on analogous structures.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- The allyloxy group in 1-(allyloxy)-4-chloro-2-nitrobenzene enables high-yield synthesis (95–97%) via nucleophilic substitution . Fluorine’s smaller atomic size and higher electronegativity in the target compound may alter reaction kinetics compared to chlorine.
- Bromine-substituted analogues (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit higher molecular weights and significant hazards (e.g., respiratory irritation), likely due to bromine’s toxicity .
Physical Properties :
- 3-Fluoro-4-nitrobenzyl alcohol has a defined melting point (93–94°C), suggesting crystalline stability, whereas allyloxy-containing compounds are typically liquids or oils .
Applications: Nitro groups in these compounds are often reduced to amines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ), which are precursors for heterocyclic drugs .
Safety Considerations :
- Bromo- and nitro-substituted aromatics frequently require stringent safety protocols (e.g., PPE, ventilation) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
